(1S)-1-pyrimidin-2-ylethanamine;hydrochloride (1S)-1-pyrimidin-2-ylethanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2095456-37-2
VCID: VC4987514
InChI: InChI=1S/C6H9N3.ClH/c1-5(7)6-8-3-2-4-9-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1
SMILES: CC(C1=NC=CC=N1)N.Cl
Molecular Formula: C6H10ClN3
Molecular Weight: 159.62

(1S)-1-pyrimidin-2-ylethanamine;hydrochloride

CAS No.: 2095456-37-2

Cat. No.: VC4987514

Molecular Formula: C6H10ClN3

Molecular Weight: 159.62

* For research use only. Not for human or veterinary use.

(1S)-1-pyrimidin-2-ylethanamine;hydrochloride - 2095456-37-2

Specification

CAS No. 2095456-37-2
Molecular Formula C6H10ClN3
Molecular Weight 159.62
IUPAC Name (1S)-1-pyrimidin-2-ylethanamine;hydrochloride
Standard InChI InChI=1S/C6H9N3.ClH/c1-5(7)6-8-3-2-4-9-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1
Standard InChI Key YSFPQOISZUZLBH-JEDNCBNOSA-N
SMILES CC(C1=NC=CC=N1)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(1S)-1-Pyrimidin-2-ylethanamine hydrochloride consists of a pyrimidine ring substituted at the 2-position with an ethylamine group, protonated as a hydrochloride salt. The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1- and 3-positions, provides a planar framework for π-π stacking interactions . The (1S) stereochemistry at the chiral center ensures spatial orientation critical for target engagement, as evidenced in analogous compounds .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC6H10ClN3\text{C}_6\text{H}_{10}\text{ClN}_3
Molecular Weight159.62 g/mol
IUPAC Name(1S)-1-pyrimidin-2-ylethanamine; hydrochloride
InChI KeyYSFPQOISZUZLBH-UHFFFAOYSA-N
SMILESCC@HN.Cl
CAS Registry1616809-52-9

Synthesis and Optimization

Synthetic Routes

The hydrochloride salt is typically synthesized via alkylation of pyrimidine derivatives followed by acid-mediated salt formation. A common approach involves:

  • Nucleophilic substitution: Reaction of 2-chloropyrimidine with (S)-1-aminoethane in the presence of a base.

  • Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Table 2: Synthetic Parameters

StepReagents/ConditionsYield
Alkylation2-Chloropyrimidine, (S)-1-aminoethane, K₂CO₃, DMF, 80°C65–70%
Salt formationHCl (gaseous), diethyl ether>95%

Purification and Characterization

Purification via recrystallization from ethanol/water mixtures yields high-purity material (>98%). Characterization by 1H^1\text{H}-NMR confirms the (1S) configuration: δ 8.75 (d, 2H, pyrimidine H), 4.25 (q, 1H, CH), 1.50 (d, 3H, CH₃) .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits moderate aqueous solubility (≈15 mg/mL at 25°C), enhanced by the hydrochloride salt. It is stable under ambient conditions but hygroscopic, requiring storage in desiccators .

Permeability and Lipophilicity

Applications in Medicinal Chemistry

CompoundBCL6 IC₅₀ (μM)Permeability (×10⁻⁶ cm/s)
(1R)-13f0.082<1
24b (cyclopropyl)0.0543.2

Challenges and Future Directions

Current limitations include:

  • Stereoselective synthesis: Scalable methods for high enantiomeric excess (ee) require optimization.

  • In vivo profiling: Pharmacokinetic studies in animal models are needed to assess bioavailability and toxicity.

Future work should prioritize crystallographic studies of the (1S)-enantiomer bound to therapeutic targets, leveraging computational modeling to predict binding modes.

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